3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine

orexin receptor OX1 selectivity piperidine SAR

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine [CAS 1248315-50-5] is a bifunctional heterocyclic compound (C₁₁H₂₂N₂O, MW 198.31) containing both a pyrrolidine ring and a piperidine ring connected via an ethoxy linker at the piperidine 3-position. It belongs to the class of piperidine ethers, a scaffold extensively explored in CNS drug discovery programs targeting orexin receptors, sigma receptors, and dopamine receptors.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13568116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2CCCNC2
InChIInChI=1S/C11H22N2O/c1-2-7-13(6-1)8-9-14-11-4-3-5-12-10-11/h11-12H,1-10H2
InChIKeyKHRZYNARYUVWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine (CAS 1248315-50-5): A 3-Substituted Piperidine Ether Building Block for CNS-Oriented Medicinal Chemistry


3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine [CAS 1248315-50-5] is a bifunctional heterocyclic compound (C₁₁H₂₂N₂O, MW 198.31) containing both a pyrrolidine ring and a piperidine ring connected via an ethoxy linker at the piperidine 3-position [1]. It belongs to the class of piperidine ethers, a scaffold extensively explored in CNS drug discovery programs targeting orexin receptors, sigma receptors, and dopamine receptors [2]. The compound features one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 24.5 Ų, and a computed XLogP3-AA of 0.7, placing it within favorable drug-like property space [1].

Why 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine Cannot Be Interchanged with 4-Positional Isomers or Other Piperidine Ethers Without Risk


Interchanging regioisomeric piperidine ethers without experimental validation introduces substantial risk: substitution position on the piperidine ring is a critical determinant of receptor subtype selectivity. Published SAR studies demonstrate that 3-substituted piperidine ethers can achieve enhanced OX1 receptor selectivity over OX2, whereas substitution at other positions (2-, 4-, 5-, or 6-) yields compounds with reduced or no subtype selectivity [1]. Additionally, the 3-substituted isomer possesses a distinct computed logP (XLogP3-AA 0.7), hydrogen-bonding profile (1 HBD, 3 HBA), and TPSA (24.5 Ų) relative to its 4-substituted analog, differences that translate into altered passive permeability, CNS penetration potential, and off-target binding landscapes [2]. Procurement of the incorrect regioisomer can therefore invalidate structure-activity relationship (SAR) conclusions, waste synthesis resources, and lead to false-negative or false-positive screening results.

Product-Specific Quantitative Evidence Guide: 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine vs. 4-Positional Isomer and Piperidine Ether Class


Regiochemistry Defines Receptor Subtype Selectivity: 3-Position Enables OX1-Selective Antagonism

In a systematic SAR study of disubstituted piperidine orexin receptor antagonists, compounds bearing substitution at the piperidine 3-position demonstrated the ability to achieve enhanced selectivity for the OX1 receptor over the OX2 receptor. In contrast, substitution at the 2-, 4-, 5-, or 6-positions consistently afforded compounds with reduced or no OX1 vs. OX2 selectivity [1]. This finding establishes the 3-substituted piperidine scaffold—including 3-(2-(pyrrolidin-1-yl)ethoxy)piperidine—as a privileged regioisomer for OX1-selective ligand development, differentiating it from the more widely available 4-substituted analog (4-[2-(pyrrolidin-1-yl)ethoxy]piperidine, CAS 1094533-75-1) which lacks this selectivity-enabling structural feature.

orexin receptor OX1 selectivity piperidine SAR CNS drug discovery

Purity Grade Differentiation: 98% vs. 95% for Structure-Activity Relationship Studies

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is commercially available at ≥98% purity (ChemScene, Cat. No. CS-0267832) . The predominant 4-substituted regioisomer, 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine (CAS 1094533-75-1), is most commonly supplied at 95% purity (Sigma-Aldrich ENA346975296) . This 3-percentage-point purity difference corresponds to up to 3% more unidentified impurities in the 4-isomer, which can confound dose-response calculations in SAR campaigns, introduce artifacts in cellular assay readouts, and falsify apparent potency values when compounds are tested at micromolar concentrations.

purity specification SAR reproducibility procurement decision chemical biology

Physicochemical Profile: Computed LogP and TPSA Differentiate from 4-Substituted Isomer and Define CNS Drug-Like Space

The target compound's computed XLogP3-AA of 0.7, topological polar surface area (TPSA) of 24.5 Ų, single hydrogen bond donor, and three hydrogen bond acceptors place it favorably within CNS drug-like chemical space as defined by the CNS MPO (Multiparameter Optimization) score [1]. While the 4-substituted isomer shares the same molecular formula (C₁₁H₂₂N₂O) and molecular weight (198.31), the different substitution pattern alters the spatial orientation of the secondary amine hydrogen bond donor relative to the ether oxygen and the pyrrolidine nitrogen, affecting intramolecular hydrogen bonding potential and solvation. These regioisomer-specific physicochemical differences, though subtle, can influence passive membrane permeability and P-glycoprotein efflux susceptibility in a compound-dependent manner [2].

physicochemical properties CNS MPO drug-likeness logP TPSA

High-Confidence Application Scenarios for 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine Based on Quantitative Evidence


OX1-Selective Orexin Receptor Antagonist Probe Development

Utilize 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine as a 3-substituted piperidine ether scaffold for constructing OX1-selective antagonist chemical probes. Published SAR demonstrates that 3-position substitution on the piperidine ring uniquely enables OX1 vs. OX2 selectivity, a feature not achievable with 4-substituted piperidine ethers [1]. The compound's ≥98% purity supports reliable concentration-response profiling, while its favorable physicochemical profile (XLogP3-AA 0.7, TPSA 24.5 Ų) aligns with CNS drug-like property expectations [2].

Structure-Activity Relationship Campaigns Requiring High-Purity Piperidine Ether Building Blocks

In medicinal chemistry SAR campaigns where impurity-driven data noise must be minimized, 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine at ≥98% purity (ChemScene CS-0267832) provides a superior starting point compared to the 4-substituted analog offered at 95% [1][2]. The lower impurity burden (≤2% vs. ≤5%) supports more accurate potency determination in primary screening assays.

CNS-Penetrant Lead Optimization with Defined Physicochemical Starting Points

For CNS-targeted programs where passive permeability and brain exposure are critical, 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine offers a well-characterized physicochemical baseline (XLogP3-AA 0.7, TPSA 24.5 Ų, 1 HBD, 3 HBA) [1]. These parameters fall within the favorable range defined by the CNS MPO framework, providing a rational starting point for property-based lead optimization [2].

Derivatization to Access Dual Sigma-1/Sigma-2 or Dopamine Receptor Ligands

Piperidine ethers containing pyrrolidine moieties have been explored as sigma receptor ligands and dopamine receptor modulators. The 3-substituted piperidine ether architecture of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine provides a structurally distinct scaffold for generating focused chemical libraries targeting these CNS receptor families, where regioisomeric identity may influence subtype selectivity profiles [1]. The compound's bifunctional nature (free secondary amine on piperidine available for N-derivatization) enables rapid analog generation.

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